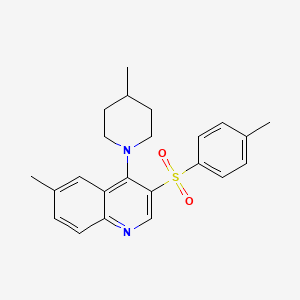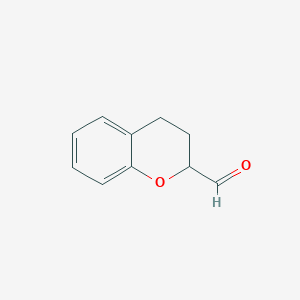
Chroman-2-carbaldehyde
Vue d'ensemble
Description
Chroman-2-carbaldehyde, also known as 2-chromanecarbaldehyde, is a chemical compound with the molecular weight of 162.19 . It is used in various areas of research including Life Science, Material Science, Chemical Synthesis, Chromatography, and Analytical among others .
Synthesis Analysis
The synthesis of Chroman-2-carbaldehyde involves a highly enantio- and diastereoselective method. This method uses an organocatalytic domino Michael/hemiacetalization reaction of aliphatic aldehydes and (E)-2-(2-nitrovinyl)phenols followed by a PCC oxidation and dehydroxylation . Another method involves a convergent three-step process via Heck coupling of readily accessible allylic alcohols and 2-iodophenols, followed by reduction and Mitsunobu cyclization .Molecular Structure Analysis
The molecular structure of Chroman-2-carbaldehyde is represented by the InChI code1S/C10H10O2/c11-7-9-6-5-8-3-1-2-4-10(8)12-9/h1-4,7,9H,5-6H2 . This indicates that the compound is a fusion of a benzene nucleus (ring A) with dihydropyran (ring B) . Chemical Reactions Analysis
Chroman-2-carbaldehyde undergoes a series of chemical reactions. For instance, it can be involved in a doubly decarboxylative, photoredox synthesis of 4-substituted-chroman-2-ones and 2-substituted-chroman-4-ones . The reaction involves two independent decarboxylation processes: the first one initiating the cycle and the second completing the process .Physical And Chemical Properties Analysis
Chroman-2-carbaldehyde has a molecular weight of 162.19 . The compound’s IUPAC name is 2-chromanecarbaldehyde, and its InChI code is1S/C10H10O2/c11-7-9-6-5-8-3-1-2-4-10(8)12-9/h1-4,7,9H,5-6H2 .
Applications De Recherche Scientifique
1. Visible-light Synthesis of 4-substituted-chroman-2-ones and 2-substituted-chroman-4-ones Chroman-2-carbaldehyde is used in the visible-light synthesis of 4-substituted-chroman-2-ones and 2-substituted-chroman-4-ones . This process involves two independent decarboxylation processes . The key parameters for the success of this transformation include visible light, a photoredox catalyst, base, anhydrous solvent, and an inert atmosphere .
Stereoselective Synthesis of Chromane Derivatives
Chroman-2-carbaldehyde is also used in the stereoselective synthesis of chromane derivatives . This is achieved by using an organocatalytic domino Michael/hemiacetalization reaction of aliphatic aldehydes and (E)-2-(2-nitrovinyl)phenols followed by a PCC oxidation and dehydroxylation . This method results in the synthesis of functionalized chroman-2-ones and chromanes .
3. Structure-SOR Correlation for Chiral 2-substituted Chromanes In the study of chiral 2-substituted chromanes, Chroman-2-carbaldehyde plays a role. A structure-SOR correlation for chiral 2-substituted chromanes was disclosed, with 2-aliphatic and 2-carboxyl chromanes with P-helicity displaying positive SORs, while 2-aryl chromanes with P-helicity exhibited negative SORs .
Mécanisme D'action
Target of Action
Chroman-2-carbaldehyde, like other chromone derivatives, has been recognized as a privileged structure for new drug invention and development . The type, number, and position of substituents connected to the chromone core play a vital role in determining pharmacological activities . .
Mode of Action
Chromone derivatives are known to interact with different types of receptors . The reaction involves two independent decarboxylation processes: the first one initiating the cycle and the second completing the process .
Biochemical Pathways
Chroman-2-carbaldehyde, like other chromone derivatives, is involved in various biochemical pathways. The compound is synthesized through a doubly decarboxylative, photoredox reaction . This reaction involves two independent decarboxylation processes, with the first one initiating the cycle and the second completing the process .
Pharmacokinetics
The synthesis of chroman-2-ones and chromanes involves a highly enantio- and diastereoselective method . This suggests that the compound’s stereochemistry could potentially influence its bioavailability and pharmacokinetic properties.
Result of Action
Chromone derivatives are known to possess a spectrum of biological activities, including anticancer, anti-diabetic, antimicrobial, anti-inflammatory, antioxidant, and anti-alzheimer effects .
Action Environment
The action environment of Chroman-2-carbaldehyde involves visible light, a photoredox catalyst, base, anhydrous solvent, and an inert atmosphere . These factors constitute the key parameters for the success of the developed transformation .
Safety and Hazards
The safety data sheet for Chroman-2-carbaldehyde indicates that it is harmful if swallowed and causes skin irritation . It may also cause respiratory irritation . Precautionary measures include avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, and ensuring adequate ventilation .
Orientations Futures
Future directions for Chroman-2-carbaldehyde research could involve the development of more efficient synthesis methods . For instance, a recent study described a doubly decarboxylative, photoredox synthesis of 4-substituted-chroman-2-ones and 2-substituted-chroman-4-ones . This method involves two independent decarboxylation processes, and the reaction was found to be applicable for coumarin-3-carboxylic acids and chromone-3-carboxylic acids .
Propriétés
IUPAC Name |
3,4-dihydro-2H-chromene-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O2/c11-7-9-6-5-8-3-1-2-4-10(8)12-9/h1-4,7,9H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUMRUSBKNSBTAL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2OC1C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Chroman-2-carbaldehyde | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details









Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

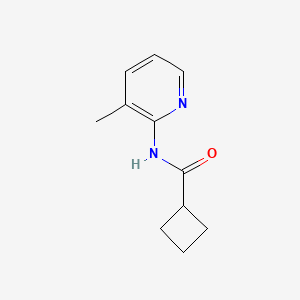
![5-(3-fluoro-4-methylanilino)-7-methyl-2-(2-morpholino-2-oxoethyl)[1,2,4]triazolo[4,3-c]pyrimidin-3(2H)-one](/img/structure/B2395642.png)
![2-chloro-N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)benzenesulfonamide](/img/structure/B2395643.png)
![2-(6-allyl-5,7-dioxo-2-piperidin-1-yl-6,7-dihydro[1,3]thiazolo[4,5-d]pyrimidin-4(5H)-yl)-N-(2,6-dimethylphenyl)acetamide](/img/structure/B2395647.png)

![2-hydroxy-3a-(4-methylphenyl)-3a,4-dihydro-1H-pyrrolo[1,2-a]benzimidazol-1-one](/img/structure/B2395650.png)
![N-(5-iodo-2-pyridinyl)-N'-[({2-[3-(trifluoromethyl)phenoxy]ethoxy}amino)methylene]thiourea](/img/structure/B2395651.png)
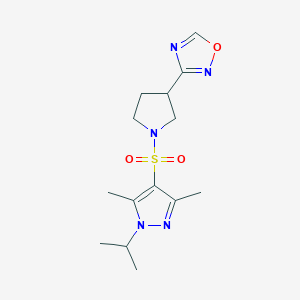
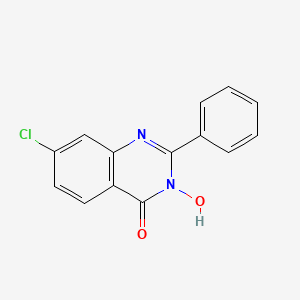
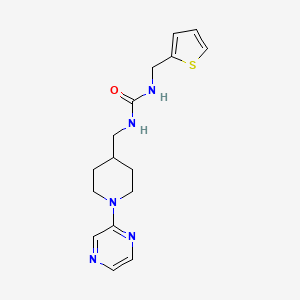
![Ethyl 2-[[6-(4-fluorophenyl)-3-(2-methylphenyl)-7-oxo-2-sulfanylidene-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl]acetate](/img/structure/B2395659.png)
![3,4-dichloro-N-[3-(2-oxopiperidin-1-yl)phenyl]benzamide](/img/structure/B2395660.png)
![1-benzyl-N-cyclopentyl-2-imino-10-methyl-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxamide](/img/structure/B2395661.png)
